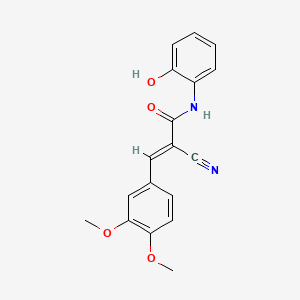

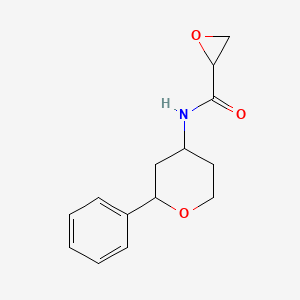

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of chalcone, which is an aromatic ketone and an enone that forms the central core for a variety of important biological compounds . Chalcones have been the subject of interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, 3,4-DIMETHOXY-2’-HYDROXYCHALCONE, the melting point is 113 - 115°C, the predicted boiling point is 466.4±45.0 °C, and the predicted density is 1.203±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)acrylamide derivatives have been researched for their effectiveness as corrosion inhibitors. Studies have demonstrated the potential of certain acrylamide derivatives in inhibiting corrosion in nitric acid solutions of copper. These compounds have shown significant efficiency as mixed-type inhibitors, reducing the value of the double-layer capacitance in these environments. Their effectiveness has been confirmed through various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization (Abu-Rayyan et al., 2022).

Crystal Growth and Physicochemical Studies

Research has been conducted on the solid-state synthesis and crystal growth of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide. This compound was synthesized from a solid-state reaction and its crystalline properties were studied using techniques like single crystal X-ray diffraction. The study focused on its thermal properties, crystal structure, and the nature of the molecular interactions within the compound, providing valuable insights into its physicochemical characteristics (Gupta et al., 2013).

Applications in Organic Sensitizers and Solar Cells

This compound derivatives have also been explored in the field of organic sensitizers for solar cell applications. Novel organic sensitizers incorporating this compound have shown promising results in converting photon energy to electrical energy with high efficiency. Such research could pave the way for more effective solar energy harvesting technologies (Kim et al., 2006).

Polyacrylamide Substrate Characterization

In cell mechanobiology research, polyacrylamide substrates functionalized with various compounds, including derivatives of this compound, have been characterized. These studies aim to optimize substrates for protein patterning, which is crucial in understanding cellular behaviors in different mechanical environments (Poellmann & Wagoner Johnson, 2013).

Non-Linear Optical Properties

The non-linear optical properties of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide molecules have been theoretically investigated. This research provides insights into the vibrational frequencies, molecular orbital analysis, and potential energy distributions of these compounds, which are vital for understanding their applications in nonlinear optical materials (Li Xiao-hong et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit the enzyme tyrosinase , which plays a key role in melanin biosynthesis .

Mode of Action

It can be inferred from related studies that similar compounds can interact with their targets and inhibit their activity . For instance, certain compounds can bind to the active site of the enzyme tyrosinase, thereby inhibiting its function .

Biochemical Pathways

Based on the potential inhibition of tyrosinase, it can be inferred that the melanin biosynthesis pathway could be affected . Inhibition of tyrosinase can lead to decreased melanin production, affecting skin pigmentation .

Pharmacokinetics

The compound’s solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body. The compound’s stability under light-sensitive conditions may also affect its bioavailability.

Result of Action

If the compound does indeed inhibit tyrosinase, it could potentially lead to decreased melanin production, affecting skin pigmentation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s light sensitivity suggests that exposure to light could potentially degrade the compound, affecting its efficacy. Furthermore, the compound’s solubility in certain solvents suggests that the compound’s action could be influenced by the presence of these solvents in its environment.

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-16-8-7-12(10-17(16)24-2)9-13(11-19)18(22)20-14-5-3-4-6-15(14)21/h3-10,21H,1-2H3,(H,20,22)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBWKDPWQBUOJO-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2762869.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2762873.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2762875.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)

![4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2762884.png)